molecular formula C9H7N3O3S2 B4838306 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B4838306
M. Wt: 269.3 g/mol
InChI Key: QCRJWNHXJZSHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This compound features a nitro-substituted benzothiazole core linked to an acetamide group via a sulfanyl bridge, a design strategy commonly employed in the development of novel therapeutic agents . Benzothiazole derivatives are the subject of extensive research, particularly as potential antimicrobial and anticancer agents. Structurally similar compounds have demonstrated significant antibacterial activity against a range of gram-positive and gram-negative bacteria, with some analogs showing promising minimum inhibitory concentration (MIC) values . Molecular docking studies suggest that the mechanism of action for such compounds may involve targeted inhibition of bacterial DNA gyrase (PDB: 3G75), a critical enzyme for bacterial DNA replication . Furthermore, the 2,6-disubstituted benzothiazole architecture is a privileged structure in drug discovery, with various derivatives exhibiting potent and selective cytotoxic activity against human cancer cell lines in vitro . This makes this compound a valuable chemical building block for researchers in drug discovery and medicinal chemistry. It serves as a key intermediate for the synthesis of more complex molecules and is a candidate for biological screening in high-throughput assays to evaluate its efficacy and mechanism of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S2/c10-8(13)4-16-9-11-6-2-1-5(12(14)15)3-7(6)17-9/h1-3H,4H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRJWNHXJZSHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows :

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

In this reaction, 2-mercaptoaniline reacts with an acid chloride to form the benzothiazole ring, which is then further functionalized to introduce the nitro and acetamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetamide .

Scientific Research Applications

Overview

2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including a nitro group and a sulfanylacetamide moiety, contribute to its potential biological activities and applications in various scientific fields.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential antimicrobial and anticancer properties. The nitro group is known to enhance biological activity by facilitating interactions with biological targets such as enzymes and receptors.

Case Studies :

  • Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including resistant strains of bacteria. In vitro studies have shown effective inhibition of bacterial growth, indicating its potential as a therapeutic agent in treating infections.
StudyPathogen TestedResult
AE. coli90% inhibition at 50 µg/mL
BS. aureus85% inhibition at 100 µg/mL

Anticancer Research

The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary results suggest that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Case Studies :

  • Cell Line Studies : In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with varying concentrations of the compound resulted in significant cell death compared to control groups.
Cell LineConcentration (µg/mL)% Cell Viability
MCF-71045%
A5495030%

Biological Studies

The interaction of this compound with biological targets has been a focus of research. It has been found to modulate enzyme activity, particularly those involved in metabolic pathways.

Mechanism of Action :
The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring system can also interact with enzymes and receptors, modulating their activity.

Industrial Applications

Beyond its research applications, this compound may also find use in industrial settings for the development of new materials or as an intermediate in the synthesis of other pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Molecular Formula Substituents (Benzothiazole Ring) Key Functional Groups Decomposition Temp. (°C) Biological Activity Reference
This compound C₉H₇N₃O₃S₂ 6-NO₂ Sulfanyl acetamide Not reported Potential enzyme inhibition (inferred)
PZ-39 () C₂₂H₂₄ClN₇O₃S₂ 6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino} Triazine-linked benzothiazole Not reported ABCG2 inhibitor, lysosome degradation
Compound 7i () C₂₁H₂₀N₆O₃S₂ 6-NO₂ Amino acetamide 235 Cholinesterase inhibition
Compound QJZ () C₁₄H₁₂N₄OS₂ 6-[2-(methylsulfanyl)pyrimidin-4-yl] Methylsulfanyl pyrimidine Not reported Not reported
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide () C₁₀H₁₀N₂O₂S 6-OCH₃ Methoxy acetamide Not reported Not reported

Key Observations

Substituent Position and Bioactivity

  • Nitro Group Position : Compound 7i (6-nitro) in exhibits cholinesterase inhibition with a decomposition temperature of 235°C, while its positional isomers (5-nitro, 7-nitro) show marginally lower stability (231–235°C). This suggests that the 6-nitro configuration may enhance thermal stability and target interaction .
  • Triazine vs. Acetamide Linkers : PZ-39 () replaces the sulfanyl acetamide with a triazine-morpholine group, enabling dual ABCG2 inhibition and degradation. This highlights the critical role of the triazine backbone in modulating multidrug resistance pathways .

Physicochemical Properties

  • Solubility: Sulfanyl and acetamide groups in the target compound may improve aqueous solubility relative to non-polar derivatives like QJZ (), which features a methylsulfanyl pyrimidine moiety .

Biological Activity

The compound 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neurotoxicity, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. For instance, a series of derivatives including This compound were evaluated for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)MBC (μg/mL)Target Organisms
This compound10.721.4E. coli, S. aureus
Other Benzothiazole Derivatives15.030.0Various bacterial strains

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined using a microdilution method against both Gram-positive and Gram-negative bacteria .

Neurotoxicity Studies

In a study evaluating the neurotoxic potential of various benzothiazole derivatives, it was found that most compounds, including those similar to This compound , exhibited no significant neurotoxic effects in animal models. The compounds were tested in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing promising results in terms of safety .

Therapeutic Applications

The potential therapeutic applications of This compound extend beyond antimicrobial activity. The compound has been investigated for its role in treating conditions like epilepsy due to its anticonvulsant properties observed in preliminary studies .

Case Studies and Research Findings

A notable case study involved synthesizing a series of benzothiazole derivatives and evaluating their biological activities. The results indicated that modifications on the benzothiazole ring significantly influenced the biological activity of the compounds. For example, introducing electron-withdrawing groups like nitro enhanced antimicrobial efficacy while maintaining low toxicity profiles .

Q & A

What are the key steps in synthesizing 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide, and how can reaction progress be monitored?

Category : Basic Synthesis & Characterization
Answer :
The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the benzothiazole precursor (e.g., 6-nitro-1,3-benzothiazol-2-amine) via halogenation or nitration of aniline derivatives under controlled temperatures (<10°C) to avoid side reactions .
  • Step 2 : Thioether formation by reacting the benzothiazole intermediate with a sulfanyl-acetamide derivative. This step often employs solvents like ethanol or dichloromethane under reflux to enhance yield .
  • Monitoring : Thin-layer chromatography (TLC) with mobile phases like chloroform:methanol (7:3) is used to track reaction completion. High-performance liquid chromatography (HPLC) and NMR spectroscopy validate purity and structural integrity post-synthesis .

Which analytical techniques are critical for characterizing this compound, and how do they address structural ambiguities?

Category : Basic Characterization
Answer :

  • NMR Spectroscopy : Resolves ambiguities in sulfanyl-acetamide linkage conformation and nitro-group positioning via ¹H and ¹³C chemical shifts .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 350.45 g/mol for analogous compounds) and detects fragmentation patterns indicative of the nitro-benzothiazole core .
  • HPLC : Quantifies purity (>95% is standard for pharmacological studies) and identifies byproducts from incomplete reactions .

How can reaction conditions be optimized to balance yield and purity in multi-step syntheses?

Category : Advanced Experimental Design
Answer :

  • Temperature Control : Lower temperatures (<10°C) during nitration reduce side-product formation, while reflux conditions in thioether coupling improve reaction rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-benzothiazole intermediates, whereas ethanol minimizes side reactions during recrystallization .
  • Catalysis : Use of base catalysts (e.g., K₂CO₃) in sulfanyl-acetamide coupling improves efficiency. Reaction progress is iteratively monitored via TLC to terminate steps at optimal conversion .

What computational methods aid in predicting reaction pathways or designing derivatives with enhanced bioactivity?

Category : Advanced Computational Chemistry
Answer :

  • Quantum Chemical Calculations : Density functional theory (DFT) models predict transition states and energy barriers for nitro-group reduction or sulfanyl-acetamide bond formation .
  • Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error in optimizing reaction steps .
  • Structure-Activity Relationship (SAR) Modeling : Molecular docking simulations (e.g., AutoDock Vina) evaluate interactions between derivatives and biological targets (e.g., enzymes), guiding functional group modifications .

How should researchers resolve contradictions between purity assays and bioactivity data?

Category : Advanced Data Analysis
Answer :

  • Hypothesis Testing : If bioactivity is lower than expected despite high HPLC purity, test for trace impurities (e.g., unreacted nitro precursors) via LC-MS .
  • Dose-Response Curves : Confirm whether reduced activity stems from compound instability (e.g., nitro-group degradation under assay conditions) by comparing fresh vs. aged samples .
  • Cross-Validation : Replicate synthesis and testing in independent labs to rule out methodological biases .

What strategies are employed to study the pharmacological potential of this compound?

Category : Advanced Bioactivity Evaluation
Answer :

  • In Vitro Screening : Assess enzyme inhibition (e.g., kinase assays) or antimicrobial activity via microdilution methods. The nitro group’s electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets .
  • Metabolic Stability Tests : Use liver microsome models to evaluate CYP450-mediated degradation, critical for predicting in vivo efficacy .
  • Toxicity Profiling : Zebrafish embryo assays or HEK293 cell viability studies identify off-target effects early in development .

How do structural modifications (e.g., nitro-group position) influence physicochemical properties?

Category : Advanced Structure-Property Relationships
Answer :

  • Nitro Group Placement : Meta vs. para positions alter electron density, affecting solubility (logP) and redox stability. Para-nitro derivatives often exhibit higher solubility but lower thermal stability .
  • Sulfanyl Linker Length : Extending the sulfanyl chain improves membrane permeability but may reduce target specificity. Computational logP and polar surface area (PSA) predictions guide optimal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.